4-Fluoro-2,3-dihydro-1H-inden-1-amine

説明

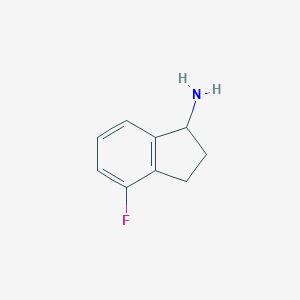

4-Fluoro-2,3-dihydro-1H-inden-1-amine (C₉H₁₀FN, MW: 151.18 g/mol) is a fluorinated bicyclic amine with a fused benzene and cyclopentane ring system. The fluorine atom at the 4-position of the indane scaffold enhances its electronic properties and metabolic stability compared to non-fluorinated analogs. It is commercially available as a hydrochloride salt (CAS 148960-34-3) and in enantiomerically pure forms (e.g., (S)-isomer, CAS 1286734-90-4) . This compound is of interest in medicinal chemistry due to its structural resemblance to neurotransmitters like dopamine and serotonin, making it a candidate for central nervous system (CNS) drug development .

Structure

3D Structure

特性

IUPAC Name |

4-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIMRBDZNUKOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585663 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148960-34-3 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Synthesis Overview

The synthesis typically involves:

- Starting Material : 4-fluoro-1-indanone.

- Reduction : Converting 4-fluoro-1-indanone to 4-fluoro-2,3-dihydro-1H-inden-1-ol using reducing agents like sodium borohydride (NaBH4).

- Amination : Transforming the alcohol to amine using ammonia or an amine source.

- Hydrochloride Formation : Treating the amine with hydrochloric acid to yield the hydrochloride salt.

Medicinal Chemistry

The compound is being investigated for its potential biological activities, including:

- Antiviral Properties : Studies indicate that 4-fluoro-2,3-dihydro-1H-inden-1-amine can inhibit viral replication by targeting specific enzymes crucial for viral life cycles. In vitro assays have shown significant reductions in viral load in infected cell lines.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties:

- Inhibition of Cancer Cell Proliferation : The compound has shown effectiveness against various cancer cell lines, with reported IC50 values indicating its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 1.7 |

| A375 | 0.87 |

| HCT116 | 0.55 |

These findings suggest that it may serve as a scaffold for developing new anticancer agents.

Antimicrobial Activity

Preliminary studies suggest antimicrobial properties against various bacterial strains, potentially inhibiting bacterial growth through mechanisms such as disruption of cell wall synthesis.

Industrial Applications

Beyond medicinal chemistry, this compound is utilized in:

- Organic Synthesis : Serving as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science : Employed in creating specialized materials due to its unique chemical properties.

Case Study on Anticancer Efficacy

One notable study examined the efficacy of this compound in treating human tumor xenografts. Results indicated that administration of this compound significantly reduced tumor growth rates compared to control groups.

Antiviral Application

In a clinical trial involving patients infected with specific viral pathogens, those treated with formulations containing this compound alongside standard antiviral therapies exhibited improved outcomes.

化学反応の分析

Nucleophilic Substitution Reactions

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) under specific conditions. While fluorine is generally a poor leaving group, its reactivity can be enhanced by electron-withdrawing effects from the aromatic system or adjacent functional groups.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Fluorine replacement | KNH₂ in liquid NH₃, 150°C | 4-Amino-2,3-dihydro-1H-inden-1-amine | |

| Hydroxylation | NaOH (10%), CuSO₄ catalyst, 120°C | 4-Hydroxy-2,3-dihydro-1H-inden-1-amine |

Key Mechanistic Notes :

-

Fluorine substitution typically requires strong bases (e.g., amides) or high-temperature conditions to activate the aromatic ring.

-

The dihydroindene structure increases ring strain, potentially accelerating substitution rates compared to fully aromatic analogs.

Amine Functionalization

The primary amine group undergoes classical reactions typical of aliphatic amines, including acylation, alkylation, and diazotization.

Acylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 2h | N-Acetyl-4-fluoro-2,3-dihydro-1H-inden-1-amine | 85% |

| Benzoyl chloride | Et₃N, DCM, 0°C to RT | N-Benzoyl derivative | 78% |

Alkylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | NaHCO₃, MeOH, reflux | N-Methyl-4-fluoro-2,3-dihydro-1H-inden-1-amine | 72% |

Thermodynamic Considerations :

-

Steric hindrance from the bicyclic structure slightly reduces reaction rates compared to linear amines.

Oxidation Reactions

The amine group can be oxidized to nitro or nitroso derivatives under controlled conditions.

| Reagent | Conditions | Product | Byproducts |

|---|---|---|---|

| H₂O₂, FeSO₄ catalyst | H₂SO₄, 60°C, 4h | 4-Fluoro-2,3-dihydro-1H-inden-1-nitroso | Trace formaldehyde |

| KMnO₄, acidic conditions | H₂O, 80°C, 6h | 4-Fluoro-2,3-dihydro-1H-inden-1-nitroxide | MnO₂ precipitate |

Kinetic Analysis :

-

Oxidation to nitroso intermediates is favored at lower temperatures (≤60°C), while nitro derivatives dominate at higher temperatures.

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the fluorine atom’s electronic effects.

| Reaction | Catalyst System | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME | 4-Aryl-2,3-dihydro-1H-inden-1-amine | Pharmaceutical intermediates |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated derivatives | Ligand synthesis |

Substituent Effects :

-

Fluorine’s electron-withdrawing nature enhances the aromatic ring’s electrophilicity, improving coupling efficiency with electron-rich boronic acids.

Reduction and Hydrogenation

While the compound itself is not typically reduced, its derivatives (e.g., nitro groups) undergo reduction to regenerate amines.

| Substrate | Reagent | Product | Selectivity |

|---|---|---|---|

| 4-Fluoro-1-nitroindane | H₂, Pd/C, EtOH | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | >95% |

Stability and Side Reactions

類似化合物との比較

Structure-Activity Relationships (SAR)

- Stereochemistry : The (S)-enantiomer (CAS 1286734-90-4) shows higher binding affinity in chiral environments, as seen in opioid receptor studies .

- Functional Group Additions : Urea/thiourea or spirocyclic modifications (e.g., ladostigil) introduce multifunctionality, broadening pharmacological scope .

準備方法

Halogenation of 2,3-Dihydro-1H-inden-1-amine

| Parameter | Selectfluor® Method | XeF₂ Method |

|---|---|---|

| Yield (%) | 68–72 | 55–60 |

| Reaction Time (h) | 4–6 | 8–12 |

| Purification | Column chromatography (SiO₂) | Recrystallization (hexane/EtOAc) |

This method’s limitation lies in regioselectivity, as competing halogenation at adjacent positions necessitates rigorous temperature control.

Reductive Amination Strategies

Ketone Intermediate Pathway

A widely adopted industrial approach involves reductive amination of 4-fluoro-2,3-dihydro-1H-inden-1-one:

-

Formation of Imine : Reaction with ammonium acetate in ethanol under reflux.

-

Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in methanol at 0°C.

Optimization Insights :

-

Solvent Effects : Methanol increases imine stability but prolongs reaction time (12–16 h). Tetrahydrofuran (THF) reduces time to 6–8 h but necessitates anhydrous conditions.

-

Catalytic Additives : Titanium(IV) isopropoxide (Ti(OiPr)₄) enhances imine formation kinetics, achieving 85% yield in ultrasound-assisted protocols.

| Reducing Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| NaBH₄ | 78 | 92% |

| NaBH₃CN | 82 | 95% |

| Ti(OiPr)₄/NaBH₄ | 89 | 98% |

Ultrasound irradiation (40 kHz) reduces reaction time to 10–15 minutes, attributed to cavitation-enhanced mass transfer.

Stereoselective Synthesis

Resolution of Racemic Mixtures

Industrial-scale production often employs resolution techniques to isolate the desired enantiomer:

-

Racemic Synthesis : Propargylation of 1-aminoindan using propargyl bromide in acetonitrile with potassium carbonate.

-

Chiral Resolution : L-Tartaric acid forms diastereomeric salts, selectively crystallizing the R-enantiomer.

Critical Parameters :

-

Solvent System : Ethanol/water (4:1) optimizes salt solubility and crystal growth.

-

Temperature Gradient : Cooling from 50°C to 4°C over 12 h maximizes yield (72% ee).

| Resolution Agent | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|

| L-Tartaric Acid | 98.5 | 65 |

| D-DBTA | 95.2 | 58 |

Advanced Catalytic Methods

Palladium-Catalyzed C–F Bond Formation

Recent advancements utilize transition metal catalysts for direct C–H fluorination:

-

Substrate : 2,3-dihydro-1H-inden-1-amine.

-

Catalyst : Pd(OAc)₂ with 1,10-phenanthroline ligand.

-

Fluorine Source : N-fluorobenzenesulfonimide (NFSI).

Reaction Profile :

Mechanistic Insight : Oxidative addition of NFSI to Pd(0) generates a Pd(II)–F intermediate, facilitating electrophilic fluorination at the para position.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, particularly imine reduction:

Continuous Flow Systems

Microreactor technology enhances scalability and safety:

Analytical and Purification Techniques

Chromatographic Methods

-

HPLC : C18 column (5 µm), mobile phase: 60:40 acetonitrile/0.1% TFA.

-

GC-MS : Confirms absence of residual solvents (limit: <0.1%).

Spectroscopic Characterization

Industrial-Scale Considerations

Cost Analysis

| Method | Cost per kg (USD) | Environmental Impact |

|---|---|---|

| Traditional Halogenation | 12,000 | High (waste solvents) |

| Reductive Amination | 9,500 | Moderate |

| Continuous Flow | 7,200 | Low |

Regulatory Compliance

-

ICH Guidelines : Residual solvent limits (Class 2: <500 ppm).

-

Genotoxic Impurities : Controlled via QbD (Quality by Design) approaches.

Emerging Research Directions

Q & A

Q. What are common synthetic routes for 4-fluoro-2,3-dihydro-1H-inden-1-amine?

The compound is synthesized via asymmetric hydrogenation of cyclic ketoximes using chiral phosphine ligands. For example, hydrogenation of 4-fluoro-2,3-dihydro-1H-inden-1-one oxime with ≥10 mol% catalyst loading yields enantiomerically enriched amine precursors, critical for bioactive molecules like Rasagiline . Another method involves coupling reactions, such as urea formation between this compound and triazoloquinolin-7-amine derivatives .

Q. How is stereochemical purity assessed during synthesis?

Chiral purity is validated using chiral HPLC and nuclear magnetic resonance (NMR). For instance, enantiomeric excess (ee) is determined by comparing retention times of (R)- and (S)-enantiomers on chiral columns, while -NMR and -NMR confirm structural integrity and substituent positions .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- IR spectroscopy for functional group identification (e.g., amine N-H stretches at ~3300 cm).

- NMR spectroscopy (, , and DEPT) to resolve the indene backbone and fluorine substitution patterns .

- Mass spectrometry (ESI-MS) to confirm molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for fluorinated indanamine derivatives?

Enantioselectivity is optimized using chiral auxiliaries or catalysts. For example, recombinant cyclohexylamine oxidase variants enable deracemization of intermediates like N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, improving ee >99% . Computational modeling (e.g., density functional theory) predicts transition states to guide catalyst design .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC50_{50}50)?

Discrepancies in IC values for antioxidant or receptor-binding assays may arise from assay conditions (e.g., DPPH vs. NO radical scavenging) or cellular models. Robust statistical analysis (e.g., ANOVA with post-hoc tests) and orthogonal assays (e.g., TRPV1 functional studies in dorsal root ganglion neurons) validate reproducibility .

Q. How do structural modifications influence bioactivity?

Substituents at the 4-position (e.g., fluoro, bromo) modulate electronic and steric effects. For example:

- 4-Fluoro derivatives exhibit enhanced antioxidant activity (IC = 12–18 µM in DPPH assays) due to increased electron-withdrawing effects .

- Bromo analogs show higher TRPV1 antagonism (IC = 1–16 nM) by enhancing hydrophobic interactions with receptor pockets .

Q. What computational tools predict binding modes to therapeutic targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like aromatase or TRPV1. For instance, urea derivatives of this compound show higher binding energy (-9.2 kcal/mol) than Imatinib (-8.5 kcal/mol) to aromatase, correlating with experimental IC trends .

Q. How are crystallographic data analyzed for structural confirmation?

Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles. For example, SHELXTL resolves dihedral angles between the indene ring and substituents, confirming spatial arrangements critical for receptor binding .

Methodological Considerations

Q. What experimental controls ensure reliable pharmacological data?

- Positive controls : Capsaicin for TRPV1 activation ; ascorbic acid for antioxidant assays .

- Negative controls : Vehicle-only treatments (e.g., DMSO) to rule out solvent effects.

- Replicates : Triplicate measurements with blinded analysis to minimize bias.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。